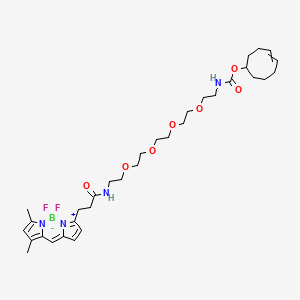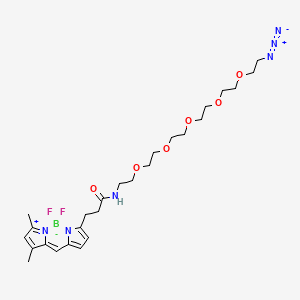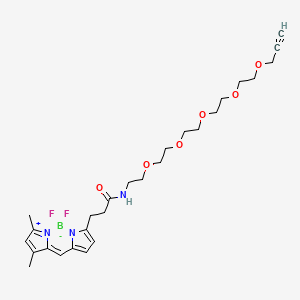
BGC20-1531Hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El clorhidrato de BGC 20-1531 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor EP4 y su papel en varias vías químicas.
Biología: Ayuda a comprender las funciones biológicas del receptor EP4 en diferentes procesos fisiológicos.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de las cefaleas migrañosas y otras afecciones que involucran el receptor EP4.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor EP4
Mecanismo De Acción
El clorhidrato de BGC 20-1531 ejerce sus efectos al unirse selectivamente y antagonizar el subtipo 4 del receptor de prostaglandina E2 (EP4). Esta inhibición evita la activación de las vías de señalización descendentes que están involucradas en la vasodilatación y la inflamación. La alta selectividad del compuesto por el receptor EP4 sobre otros receptores prostanoides asegura una acción específica con efectos mínimos fuera del objetivo .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
BGC20-1531Hydrochloride plays a significant role in biochemical reactions by selectively antagonizing the prostanoid EP4 receptor. This compound exhibits high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6 . It interacts with various enzymes, proteins, and other biomolecules, including ion channels and transporters, to inhibit the PGE2-induced vasodilation of middle cerebral and meningeal arteries . The nature of these interactions involves binding to the EP4 receptor, thereby blocking the downstream signaling pathways activated by PGE2.
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting the EP4 receptor. This inhibition influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces PGE2-induced vasodilation, which can impact blood flow and cellular responses to inflammation . Additionally, it may affect the expression of genes involved in inflammatory responses and vascular tone regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, which prevents the activation of this receptor by PGE2. This binding inhibits the downstream signaling pathways that would normally be activated by EP4 receptor stimulation, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA) . By blocking these pathways, this compound can reduce vasodilation and inflammation, contributing to its potential therapeutic effects in migraine research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of EP4 receptor-mediated pathways, potentially resulting in prolonged anti-inflammatory and vasodilatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EP4 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances or cardiovascular issues. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibition of EP4 receptor activity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in prostaglandin synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, such as those involved in prostaglandin transport . These interactions can affect the compound’s concentration in target tissues and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the plasma membrane, where it interacts with the EP4 receptor, or to intracellular compartments involved in prostaglandin signaling . This localization can influence the compound’s activity and function, as well as its ability to modulate EP4 receptor-mediated pathways.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de BGC 20-1531 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de los grupos funcionales. Los pasos clave incluyen:
Formación de la estructura central: Esto involucra la reacción de 4-(5-metoxí-2-piridinil)fenol con ácido 4-clorometil-5-metil-2-furancarboxílico en condiciones básicas para formar el intermedio.
Modificaciones de los grupos funcionales: El intermedio luego se hace reaccionar con cloruro de 2-metilbencenosulfonilo en presencia de una base para formar el producto final, clorhidrato de BGC 20-1531.
Métodos de producción industrial
La producción industrial del clorhidrato de BGC 20-1531 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de BGC 20-1531 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles).
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del clorhidrato de BGC 20-1531, que se pueden utilizar para investigación y desarrollo adicionales .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-N-ciclopentil-2′-C-metiladenosina
- GW-493838
- MRS-1191
- APNEA HEMADO
- Antagonista del receptor A2A 2
- Conjugar de xantina y amina clorhidrato
- Nitrobenciltioinosina
- Proxyfilina
- PSB-1115 sal potásica
- N6-Ciclopentiladenosina
Singularidad
El clorhidrato de BGC 20-1531 destaca por su alta afinidad y selectividad por el receptor EP4, con un valor de pKb de 7,6. Esta selectividad es significativamente mayor en comparación con otros compuestos similares, lo que la convierte en una valiosa herramienta para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


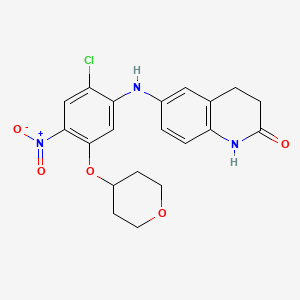


![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
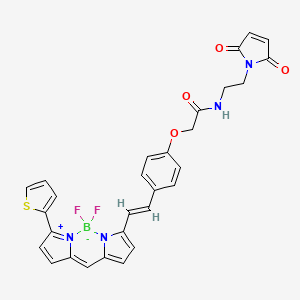

![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)

